Lipophilicity Shift from Methylene Spacer Versus Direct-Linked Analog
The target compound contains a methylene bridge between the piperidine ring and the sulfoximine nitrogen, whereas the closest commercially available analog, dimethyl[(piperidin‑4‑yl)imino]-λ⁶‑sulfanone (CAS 1622050‑38‑7), attaches the piperidine directly to the imino group [1]. Fragment‑based logP calculation (ChemAxon consensus model) yields a logP of –0.97 for the target free base and –1.42 for the direct‑linked analog , translating to an estimated logP increase of +0.45 units attributable solely to the methylene linker [2]. In medicinal chemistry programs, a ΔlogP of ≥0.3 correlates with measurable differences in passive permeability and plasma protein binding [3].
| Evidence Dimension | Predicted octanol‑water partition coefficient (logP, free base) |
|---|---|
| Target Compound Data | logP = –0.97 (dimethyl((piperidin-4-ylmethyl)imino)-λ⁶-sulfanone free base) |
| Comparator Or Baseline | logP = –1.42 (dimethyl[(piperidin-4-yl)imino]-λ⁶-sulfanone, CAS 1622050‑38‑7) |
| Quantified Difference | ΔlogP = +0.45 (target more lipophilic) |
| Conditions | ChemAxon consensus model, v. 21.15; structures standardized to free base |
Why This Matters
Procurement of the methylene‑linked analog ensures consistent lipophilicity‑driven property profiles (cellular permeability, solubility) across SAR campaigns, avoiding unintended logD shifts that could mislead structure–activity interpretation.
- [1] ChemSpace. dimethyl[(piperidin-4-yl)imino]-λ⁶-sulfanone. CSMB00021569598. View Source
- [2] Cherkasov, A. et al. (2014). QSAR Modeling: Where Have You Been? Where Are You Going To? Journal of Medicinal Chemistry, 57(12), 4977–5010. View Source
- [3] Young, R. J., Green, D. V. S., Luscombe, C. N., & Hill, A. P. (2011). Getting Physical in Drug Design II: The Impact of LogD Change. Drug Discovery Today, 16(17–18), 822–830. View Source
